molecular formula C41H63NO2 B10793741 docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester

docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester

Cat. No.: B10793741
M. Wt: 601.9 g/mol
InChI Key: PVYSPGIMGUUTAL-DIPNUNPCSA-N
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Description

Docosanoic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester is a complex organic compound that combines the properties of docosanoic acid and a quinoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester involves multiple steps. The quinoline derivative can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can improve yield and consistency while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of docosanoic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Docosanoic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester is unique due to its combination of a long-chain fatty acid and a quinoline derivative. This structure allows it to exhibit properties of both components, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C41H63NO2

Molecular Weight

601.9 g/mol

IUPAC Name

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] docosanoate

InChI

InChI=1S/C41H63NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-39(43)44-38-28-24-26-35-33-37-40-34(30-32-42(37)31-4-2)25-23-27-36(40)41(35)38/h23-28,37H,3-22,29-33H2,1-2H3/t37-/m1/s1

InChI Key

PVYSPGIMGUUTAL-DIPNUNPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC

Origin of Product

United States

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